Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate
Description
This compound belongs to the thiophene-carboxylate class, characterized by a nitro group at position 5, a 3,4-dimethoxybenzamido substituent at position 2, and an ethyl carboxylate group at position 2. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZGOYLKVOJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiophene Core
The thiophene backbone is typically constructed via cyclization reactions. A common approach involves condensing ethyl acetoacetate with sulfur-containing reagents under controlled conditions. For example, the reaction of ethyl acetoacetate with phosphorus pentasulfide (P$$4$$S$${10}$$) in anhydrous toluene at 80–100°C generates a thiophene-3-carboxylate intermediate. Alternative methods employ Grignard reagents, such as isopropyl magnesium chloride, to functionalize dibromothiophene precursors.
Table 1: Comparison of Thiophene Ring Formation Methods
Introduction of the Nitro Group
Nitration is performed after establishing the thiophene core. A mixture of concentrated nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$) at 0–5°C selectively introduces the nitro group at the 5-position of the thiophene ring. Lower temperatures minimize side reactions, such as over-nitration or ring degradation.
Amidation with 3,4-Dimethoxybenzoyl Chloride
Activation of the Carboxylic Acid
The amino group at the 2-position of the thiophene ring undergoes amidation with 3,4-dimethoxybenzoyl chloride. Prior to this step, the carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) in anhydrous toluene, forming the reactive acid chloride.
Coupling Reaction Conditions
The amidation is conducted in the presence of a base, such as triethylamine (Et$$_3$$N), to neutralize HCl generated during the reaction. A reverse addition technique—adding the acid chloride to the amine-containing thiophene derivative—reduces by-product formation (e.g., dimerization) and improves yields.
Table 2: Optimization of Amidation Conditions
Esterification and Final Functionalization
Ethyl Ester Formation
Esterification of the carboxylic acid at the 3-position is achieved using ethyl chloroformate in the presence of a base. This step is often performed early in the synthesis to protect the carboxyl group during subsequent reactions. For example, ethyl 4-bromothiophene-3-carboxylate is synthesized via reaction with ethyl chloroformate under inert atmosphere.
Purification and Crystallization
Crude products are purified via recrystallization from toluene or ethyl acetate. Crystallization conditions (e.g., solvent polarity, cooling rate) significantly affect purity. High-performance liquid chromatography (HPLC) analyses confirm final product potency exceeding 99.8% in optimized protocols.
Critical Analysis of Methodological Variations
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates in amidation and esterification steps but may complicate purification. Non-polar solvents (e.g., toluene) favor crystalline product formation.
Catalytic Approaches
Palladium-catalyzed cross-coupling reactions, such as the Molander reaction, offer alternative routes for introducing substituents. For instance, potassium vinyltrifluoroborate and palladium catalysts enable vinyl group incorporation, which is subsequently hydrogenated to ethyl groups.
Characterization and Quality Control
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR): $$^1$$H and $$^13$$C NMR confirm structural integrity, with characteristic shifts for nitro (δ 8.1–8.3 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Infrared Spectroscopy (IR): Peaks at 1720 cm$$^{-1}$$ (ester C=O) and 1530 cm$$^{-1}$$ (NO$$_2$$) validate functional groups.
Chromatographic Methods
HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities. Retention times are compared against reference standards.
Industrial-Scale Considerations
Large-scale synthesis requires adaptations for safety and efficiency:
- Continuous Flow Reactors: Mitigate exothermic risks during nitration.
- Waste Reduction: Solvent recovery systems (e.g., distillation) minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: Ethyl 2-(3,4-dimethoxybenzamido)-5-aminothiophene-3-carboxylate.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylic acid.
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds with similar structures. Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate has shown promising results in inhibiting cancer cell proliferation.
- IC50 Values : Compounds related to this structure have exhibited IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxicity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and disrupt the cell cycle, particularly affecting the G2/M and S phases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens.
- Efficacy Against Bacteria : Preliminary studies suggest that derivatives of this compound demonstrate effective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Potential Drug Development
Given its biological activities, this compound is being investigated for potential therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
- Antibacterial Treatments : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies against resistant bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal examined the antitumor effects of related compounds:
- The research demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines, supporting their development as anticancer agents.
Case Study: Antimicrobial Efficacy
Another relevant study focused on the antimicrobial properties of similar compounds:
- Researchers found that modifications to the thiophene structure significantly enhanced antimicrobial potency, suggesting that this compound could be tailored for improved efficacy.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can participate in redox reactions, while the benzamido group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations
- Electrophilicity and Reactivity : The nitro group in the target compound distinguishes it from analogs like K813-0027 (piperidine substituent) and Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. This group may enhance its suitability for nucleophilic aromatic substitution reactions .
- Solubility and Stability : The cyclooctathiophene analog (discontinued) exhibited poor solubility, likely due to its bulky fused ring system. In contrast, the target compound’s nitro and methoxy groups balance lipophilicity and polarity .
Pharmacological and Material Science Implications
- K813-0027 : Used in high-throughput screening for protease inhibitors, leveraging its piperidine moiety for hydrophobic interactions .
- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate : Demonstrated antitumor activity in vitro, attributed to its fused ring system enhancing DNA intercalation .
Biological Activity
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 378.40 g/mol
- CAS Number : Not directly available; related compounds may include variations of the thiophene structure.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of thiophene derivatives, including those similar to this compound.
- Mechanism of Action : The compound is believed to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Case Study : A study demonstrated that derivatives with nitro groups exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
Antifungal Activity
The antifungal properties of similar thiophene derivatives have also been explored.
- Research Findings : Compounds with a thiophene ring have shown promising antifungal activity against strains such as Candida albicans. The mechanism involves the disruption of fungal cell membranes.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various in vitro studies.
- In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the benzamido and nitro groups can significantly alter its efficacy against various pathogens.
- Nitro Group : The presence of the nitro group is essential for antibacterial activity.
- Methoxy Substituents : The methoxy groups enhance lipophilicity, improving cell membrane penetration.
Q & A
Q. How can the purity of this compound be accurately determined during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity, especially to monitor residual reactants or byproducts. Complementary techniques like -NMR and -NMR should confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. For crystalline samples, X-ray diffraction can further validate purity by resolving atomic positions .
Q. What spectroscopic techniques are critical for structural characterization?
A combination of -NMR (to identify aromatic protons and substituents), -NMR (for carbonyl and nitro group confirmation), and IR spectroscopy (to detect amide C=O stretches and nitro vibrations) is essential. Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles .
Q. How can synthetic yield be optimized for this compound?
Optimize reaction conditions by varying solvents (e.g., DMF for solubility), temperature (60–80°C for nitro group stability), and catalysts (e.g., DMAP for acyl transfer reactions). Monitor reaction progress via TLC and isolate the product using column chromatography with ethyl acetate/hexane gradients. Evidence from analogous thiophene syntheses suggests yields >70% are achievable with rigorous exclusion of moisture .
Q. What are the key stability considerations during storage?
Store the compound in amber vials under inert gas (argon or nitrogen) at −20°C to prevent nitro group degradation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to assess decomposition under varying humidity and temperature .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX resolve molecular conformation?
Collect high-resolution diffraction data (Mo Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution. Refine with SHELXL to model anisotropic displacement parameters and hydrogen bonding. For example, the nitro and amide groups often exhibit planar geometry, while thiophene rings show π-π stacking interactions. Validate with R-factor convergence (<0.05) .
Q. What strategies address contradictions in bioactivity data across studies?
Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzamido or nitro groups). Use in vitro assays (e.g., enzyme inhibition) with standardized protocols. Compare results against computational models (docking studies with AutoDock Vina) to identify key binding interactions. For example, 3,4-dimethoxy groups enhance solubility but may reduce target affinity .
Q. How does the nitro group influence reactivity in further functionalization?
The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the 4-position of the thiophene ring. Reduction with Pd/C/H converts it to an amine, enabling coupling reactions (e.g., Sandmeyer for halogenation). Monitor intermediates via LC-MS to avoid over-reduction .
Q. What computational methods predict electronic properties relevant to drug design?
Density functional theory (DFT) calculations (B3LYP/6-31G**) can model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites, while molecular dynamics (MD) simulations assess solvation effects .
Q. How can polymorphism affect crystallization and bioactivity?
Screen polymorphs using solvent evaporation (e.g., ethanol vs. acetone) and analyze via powder XRD. Differential scanning calorimetry (DSC) identifies thermal transitions. For example, a monoclinic polymorph may exhibit higher solubility than an orthorhombic form, impacting bioavailability .
Q. What analytical workflows validate synthetic intermediates in multi-step routes?
Use LC-MS/MS for real-time monitoring of intermediates. For nitro-containing precursors, quantify residual impurities via -NMR. For amidation steps, employ - COSY and HSQC to confirm regioselectivity. Cross-validate with SC-XRD for critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
